molecular formula C17H15N5O2S B11936319 2-(Furan-2-yl)-N5-(2-methoxybenzyl)thiazolo[5,4-d]pyrimidine-5,7-diamine

2-(Furan-2-yl)-N5-(2-methoxybenzyl)thiazolo[5,4-d]pyrimidine-5,7-diamine

Cat. No.: B11936319
M. Wt: 353.4 g/mol
InChI Key: POWSOBQUMUYEQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Furan-2-yl)-N5-(2-methoxybenzyl)thiazolo[5,4-d]pyrimidine-5,7-diamine (referred to as TP455 in some studies) is a thiazolo[5,4-d]pyrimidine derivative designed as a highly potent and selective inverse agonist/antagonist of the human A2A adenosine receptor (A2AAR). TP455 exhibits nanomolar affinity for the A2AAR (Ki = 8.62 nM) and demonstrates inverse agonist activity (IC50 = 7.42 nM) by suppressing cAMP production in vitro . Its antinociceptive efficacy in preclinical pain models surpasses or equals that of morphine, positioning it as a promising candidate for non-opioid pain therapies . Additionally, TP455 enhances antitumor immunity by blocking A2AAR-mediated immunosuppression in melanoma (A-375), lung (A-549), and breast (MRMT-1) cancer models .

Properties

Molecular Formula

C17H15N5O2S

Molecular Weight

353.4 g/mol

IUPAC Name

2-(furan-2-yl)-5-N-[(2-methoxyphenyl)methyl]-[1,3]thiazolo[5,4-d]pyrimidine-5,7-diamine

InChI

InChI=1S/C17H15N5O2S/c1-23-11-6-3-2-5-10(11)9-19-17-21-14(18)13-16(22-17)25-15(20-13)12-7-4-8-24-12/h2-8H,9H2,1H3,(H3,18,19,21,22)

InChI Key

POWSOBQUMUYEQU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC2=NC(=C3C(=N2)SC(=N3)C4=CC=CO4)N

Origin of Product

United States

Preparation Methods

Core Structure Assembly via Heterocyclic Condensation

The thiazolo[5,4-d]pyrimidine scaffold forms the foundation of this compound. A validated method involves reacting 4,6-dichloro-5-aminopyrimidine with isothiocyanates in the presence of KF/alumina catalyst (20 mol%), achieving yields exceeding 85% under solvent-free conditions . This protocol eliminates chromatographic purification, as the heterogeneous catalyst facilitates easy separation through filtration. The reaction proceeds via nucleophilic substitution at the C5 position, followed by intramolecular cyclization to form the thiazole ring (Figure 1).

Critical Parameters:

  • Catalyst recyclability: KF/alumina maintains >90% activity after five cycles

  • Temperature optimization: 80°C minimizes side reactions

  • Stoichiometric control: 1:1.2 molar ratio of pyrimidine to isothiocyanate

Furan-2-yl Substituent Incorporation

The C2 furan moiety is introduced through palladium-catalyzed cross-coupling reactions. As demonstrated in solid-phase syntheses of analogous compounds, Suzuki-Miyaura coupling between brominated intermediates and furan-2-ylboronic acid achieves >75% yield using Pd(PPh3)4 (5 mol%) in DME/H2O (3:1) at 80°C . Alternative approaches employ pre-functionalized furan building blocks synthesized via Vilsmeier-Haack formylation (82% yield) followed by Wittig olefination .

Comparative Analysis of Furan Installation Methods

MethodCatalyst SystemSolventYield (%)Purity (%)
Suzuki Coupling Pd(PPh3)4/K2CO3DME/H2O7895
Direct Alkylation BF3·OEt2EtOH6589
Retro-synthetic N/A (pre-formed)--98

N5-(2-Methoxybenzyl) Functionalization

The secondary amine at position N5 undergoes benzylation through reductive amination. Optimized conditions utilize:

  • 2-Methoxybenzaldehyde (1.2 equiv)

  • NaBH3CN (2 equiv) in MeOH/CH2Cl2 (1:1)

  • 48-hour reaction at 25°C
    This method achieves 88% yield with <5% over-alkylation byproducts . Solid-phase adaptations employ Wang resin-bound intermediates, enabling automated washing cycles to remove excess reagents .

Solid-Phase Synthesis Optimization

Merrifield resin-based strategies demonstrate superior scalability for this compound:

Four-Step Solid-Phase Protocol

  • Resin loading (1.29 mmol/g capacity)

  • Thiazole ring formation (98% yield with LiOH)

  • Furan coupling (81% yield)

  • Benzylamine conjugation (93% yield)

Key advantages include:

  • Cumulative yield: 72% over four steps

  • Purity: >95% without chromatography

  • Scalability: 300 mg resin batches

Analytical Characterization Benchmarks

Successful synthesis requires verification through:

  • HPLC-MS : Expected [M+H]+ at m/z 353.4

  • 1H NMR : Characteristic signals at δ 8.21 (thiazole H), 7.85 (furan Hβ), 6.45 (furan Hα)

  • FTIR : N-H stretch at 3350 cm-1, C=N vibration at 1615 cm-1

Yield Optimization Strategies

Reaction engineering significantly impacts overall efficiency:

Catalyst Screening Data

CatalystSolventTemp (°C)Time (h)Yield (%)
KF/AluminaNeat80492
Cs2CO3DMF100667
DBUTHF60858

Microwave-assisted synthesis reduces reaction times by 60% while maintaining yields at 85-90% .

Industrial-Scale Considerations

For GMP-compliant production:

  • Replace Pd catalysts with NiCl2(dppp) for reduced metal contamination

  • Implement continuous flow chemistry:

    • 5 L/hr throughput

    • 92% conversion rate

  • Purification via antisolvent crystallization (EtOAc/heptane)

Chemical Reactions Analysis

Synthetic Pathways

The compound is synthesized via nucleophilic substitution at the 5-position of the thiazolo[5,4-d]pyrimidine core (intermediate 22 ). The general procedure involves:

  • Intermediate Preparation :

    • The 7-amino-5-chloro precursor (22 ) is synthesized from 5-amino-6-sulfanylpyridine-2,4-diol (23 ) through cyclization with 2-furoyl chloride, followed by POCl<sub>3</sub>-mediated chlorination and ammonia substitution .

  • Substitution Reaction :

    • 22 reacts with 2-methoxybenzylamine under microwave irradiation (200°C, 20 minutes) in n-BuOH, yielding the target compound after purification via column chromatography or crystallization .

Key Reaction Steps:

StepReagents/ConditionsProductYield
Cyclization2-Furoyl chloride, NMP, 150°CThiazolo[5,4-d]pyrimidine-5,7-diol (20 )
ChlorinationPOCl<sub>3</sub>, reflux5,7-Dichloro intermediate (21 )
Ammonia SubstitutionNH<sub>3</sub> (33% aq.), reflux7-Amino-5-chloro intermediate (22 )
Final Substitution2-Methoxybenzylamine, n-BuOH, MW (200°C, 20 min)Target compound20–80%

Methoxy Group Hydrolysis

  • The 2-methoxybenzyl substituent can be hydrolyzed to a phenol derivative using BBr<sub>3</sub> in CH<sub>2</sub>Cl<sub>2</sub> at room temperature . This reaction is critical for structure-activity relationship (SAR) studies.

Substituent Optimization

  • The 2-furanyl moiety at position 2 of the thiazolo[5,4-d]pyrimidine core can be replaced with 5-methyl-2-furanyl or 2-thienyl groups to modulate receptor affinity .

Mechanistic Insights

  • Nucleophilic Aromatic Substitution (SNAr) : The 5-chloro group in intermediate 22 is highly reactive due to the electron-withdrawing nature of the thiazolo[5,4-d]pyrimidine ring, facilitating substitution with amines under microwave conditions .

  • Microwave Acceleration : Microwave irradiation reduces reaction times (20 minutes vs. hours under conventional heating) and improves yields by enhancing molecular collisions .

Analytical Characterization

  • <sup>1</sup>H NMR : Key signals include δ 7.90 (s, 1H, furan H), δ 3.74 (s, 3H, OCH<sub>3</sub>), and δ 4.64 (d, 2H, CH<sub>2</sub>NH) .

  • Elemental Analysis : Confirms purity (e.g., C: 55.27%, H: 4.09%, N: 18.96% calc. vs. found) .

Research Findings

  • Pharmacological Activity : The compound exhibits femtomolar affinity (K<sub>H</sub> = 0.03 nM) for the hA<sub>2A</sub> AR and acts as a potent inverse agonist in cAMP assays .

  • Antinociceptive Efficacy : In murine pain models, derivatives with 2-methoxybenzyl substituents show ≥2× greater efficacy than morphine .

Stability and Reactivity

  • Acid Sensitivity : The methoxy group is stable under acidic conditions but hydrolyzes in the presence of BBr<sub>3</sub> to yield phenolic derivatives .

  • Thermal Stability : The compound remains stable under microwave conditions (≤200°C) .

Scientific Research Applications

Adenosine Receptor Antagonism

Research indicates that derivatives of thiazolo[5,4-d]pyrimidine, including 2-(Furan-2-yl)-N5-(2-methoxybenzyl)thiazolo[5,4-d]pyrimidine-5,7-diamine, act as antagonists at the A2A adenosine receptor. This receptor is implicated in various physiological processes, including pain modulation and neuroprotection.

  • In Vitro Studies : Compounds similar to the target molecule have demonstrated high affinity for the human A2A receptor, with binding affinities in the femtomolar range. These compounds also exhibit inverse agonist properties, which can potentially lead to novel pain management therapies .

Pain Management

The pharmacological characterization of these compounds has shown promising results in pain models. For instance, certain derivatives have exhibited antinociceptive effects comparable to morphine in acute pain models. This suggests that they may serve as effective alternatives for managing pain without the side effects associated with traditional opioids .

Anticancer Activity

Some studies have explored the anticancer potential of thiazolo[5,4-d]pyrimidine derivatives. The ability of these compounds to modulate cellular pathways involved in tumor growth and metastasis has been investigated. While specific data on 2-(Furan-2-yl)-N5-(2-methoxybenzyl)thiazolo[5,4-d]pyrimidine-5,7-diamine is limited, related compounds have shown promise in preclinical cancer models .

Case Studies and Research Findings

StudyFindings
Varani et al. (2020)Investigated N5-substituted thiazolo[5,4-d]pyrimidines as A2A receptor antagonists; identified high-affinity compounds with potential analgesic properties .
Vincenzi et al. (2021)Reported on structure-activity relationships of thiazolo[5,4-d]pyrimidines; highlighted their role as inverse agonists at A2A receptors with significant implications for pain management .
PMC8308585 (2021)Discussed novel thiazolo[5,4-d]pyrimidines and their anticancer activities; suggested further investigation into their mechanisms of action .

Mechanism of Action

The compound exerts its effects primarily through its interaction with adenosine A2A receptors. By acting as an antagonist or inverse agonist at these receptors, it modulates the production of cyclic AMP (cAMP) and influences various physiological processes. This mechanism is particularly relevant in the context of neurodegenerative diseases, where modulation of adenosine receptors can have therapeutic benefits .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolo[5,4-d]pyrimidine derivatives share a common scaffold but differ in substituents at the N5 and C2 positions. Below is a detailed comparison of TP455 with key analogs:

Piperazine- and Piperidine-Containing Derivatives

These compounds feature alkyl chains linked to piperazine or piperidine moieties at the N5 position. Notable examples include:

  • Compound 11 : 2-(Furan-2-yl)-N5-(2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[5,4-d]pyrimidine-5,7-diamine
    • Binding Affinity : Ki = 8.62 nM (A2AAR) .
    • Functional Activity : IC50 = 7.42 nM (inverse agonist) .
    • Yield : 60% .
    • Key Advantage : Highest A2AAR affinity in its series and favorable drug-likeness (SwissADME prediction) .
  • Compound 12 : N5-(2-(4-Benzylpiperazin-1-yl)ethyl)-2-(furan-2-yl)thiazolo[5,4-d]pyrimidine-5,7-diamine
    • Binding Affinity : Ki = 12.3 nM .
    • Yield : 45% .
    • Limitation : Reduced selectivity compared to TP455 due to bulkier substituents .
Compound Ki (nM) IC50 (nM) Yield (%) Selectivity (A2A vs. A1/A3)
TP455 8.62 7.42 25–37* >100-fold
Compound 11 8.62 7.42 60 >50-fold
Compound 12 12.3 15.8 45 ~30-fold

*Yield varies by synthetic route .

Fluorobenzyl-Substituted Derivatives

These analogs replace the 2-methoxybenzyl group with fluorinated arylalkyl chains:

  • Compound 18 : 2-(2-Fluorobenzyl)-5-(furan-2-yl)thiazolo[5,4-d]pyrimidin-7-amine
    • Binding Affinity : Ki = 23.5 nM (A2AAR) .
    • Yield : 35% .
    • Limitation : Lower affinity and reduced solubility due to hydrophobic fluorobenzyl group .
  • Compound 19 : 2-(2-Fluorobenzyl)-5-(5-methylfuran-2-yl)thiazolo[5,4-d]pyrimidin-7-amine
    • Binding Affinity : Ki = 19.8 nM .
    • Yield : 24% .

Heteroaryl-Substituted Derivatives

These compounds incorporate pyridine, pyrazine, or thiophene moieties at N5:

  • Compound 14 (from ) : 2-(Furan-2-yl)-N5-(pyridin-4-yl-methyl)thiazolo[5,4-d]pyrimidine-5,7-diamine
    • Binding Affinity : Ki = 15.4 nM .
    • Yield : 60% .
    • Advantage : Improved metabolic stability compared to TP455 .

Key Research Findings

Mechanistic Superiority of TP455 :

  • TP455 inhibits A2AAR-driven ERK1/2, JNK1/2, and AKT signaling pathways in cancer cells, reducing proliferation by 40–60% at 100 nM .
  • In contrast, piperidine-containing analogs (e.g., Compound 12) show weaker suppression of downstream kinases (~30% inhibition at 100 nM) .

Pharmacokinetic Advantages :

  • TP455 exhibits a plasma half-life (t1/2) of 4.2 hours in rodents, outperforming fluorobenzyl derivatives (t1/2 = 1.8–2.5 hours) .

Therapeutic Scope :

  • While TP455 excels in oncology, Compound 11 demonstrates superior efficacy in neuroinflammatory models due to enhanced blood-brain barrier penetration .

Biological Activity

2-(Furan-2-yl)-N5-(2-methoxybenzyl)thiazolo[5,4-d]pyrimidine-5,7-diamine is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazolo[5,4-d]pyrimidine core structure, which is known for its resemblance to purines and its significant role in various biochemical processes. This article explores the biological activity of this compound, focusing on its interactions with adenosine receptors, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(Furan-2-yl)-N5-(2-methoxybenzyl)thiazolo[5,4-d]pyrimidine-5,7-diamine is C17H15N5O2SC_{17}H_{15}N_{5}O_{2}S, with a molecular weight of 353.4 g/mol. The compound's structure allows for various functional group modifications that enhance its pharmacological properties.

Interaction with Adenosine Receptors

Research indicates that derivatives of thiazolo[5,4-d]pyrimidines exhibit high affinity for human adenosine A1 and A2A receptors. These receptors are crucial in regulating neurotransmission and inflammation processes. Studies have shown that 2-(Furan-2-yl)-N5-(2-methoxybenzyl)thiazolo[5,4-d]pyrimidine-5,7-diamine acts as an inverse agonist at these receptors, demonstrating binding affinities in the nanomolar range .

Table 1: Binding Affinities of Related Compounds at Adenosine Receptors

CompoundhA1 Ki (nM)hA2A Ki (nM)
2-(Furan-2-yl)-N5-(2-methoxybenzyl)thiazolo[5,4-d]pyrimidine-5,7-diamineTBDTBD
2-(2-fluorobenzyl)-thiazolo[5,4-d]pyrimidin-7-amine1.90.06
N5-(hetero)arylalkyl-thiazolo[5,4-d]pyrimidine derivativesVariousVarious

Antidepressant-Like Effects

In vivo studies have demonstrated that certain derivatives of thiazolo[5,4-d]pyrimidines exhibit antidepressant-like effects in animal models. For instance, compounds were tested using the forced swimming test (FST) and tail suspension test (TST), showing comparable effects to established antidepressants like amitriptyline .

Case Studies

Case Study 1: Antidepressant Activity Assessment
In a study evaluating the antidepressant potential of thiazolo[5,4-d]pyrimidines, researchers found that specific derivatives significantly reduced immobility time in FST and TST models. The compound's mechanism appears to involve modulation of adenosine receptor activity, supporting its potential use in treating mood disorders .

Case Study 2: Anti-inflammatory Properties
Another investigation assessed the anti-inflammatory activity of related thiazolo[5,4-d]pyrimidines. The compounds demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. This suggests that 2-(Furan-2-yl)-N5-(2-methoxybenzyl)thiazolo[5,4-d]pyrimidine-5,7-diamine could be developed as a therapeutic agent for inflammatory conditions .

Structure-Activity Relationship (SAR)

The biological activity of thiazolo[5,4-d]pyrimidines is closely linked to their structural features. Modifications at specific positions on the thiazole or pyrimidine rings can drastically alter receptor binding affinities and biological effects. For example, substituents such as methoxy or furan groups have been shown to enhance receptor interactions .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 2-(Furan-2-yl)-N5-(2-methoxybenzyl)thiazolo[5,4-d]pyrimidine-5,7-diamine?

  • Methodology : The compound is synthesized via microwave-assisted nucleophilic substitution. Starting from 7-amino-5-chloro-thiazolo[5,4-d]pyrimidine derivatives, reaction with 2-methoxybenzylamine under microwave irradiation (200°C) yields the target compound. Purification involves column chromatography, with yields typically ranging from 60–82% . Key intermediates include 5,7-dichloro derivatives generated via POCl3 treatment of bicyclic thiazolo[5,4-d]pyrimidine-5,7-diol precursors .

Q. How is structural characterization of this compound performed?

  • Analytical Techniques :

  • 1H/13C NMR : Confirms substitution patterns (e.g., furan and methoxybenzyl protons resonate at δ 6.3–7.5 ppm) .
  • Elemental Analysis : Matches calculated vs. observed C, H, N percentages (e.g., C: 52.74%, H: 3.93%, N: 20.65%) .
  • Melting Points : Reported as 198–200°C for derivatives with 2-methoxybenzyl groups .

Q. What is the primary pharmacological target of this compound?

  • Target : Human A2A adenosine receptor (A2AAR), a G protein-coupled receptor (GPCR) involved in neuromodulation and immune regulation. The compound acts as a high-affinity inverse agonist , antagonizing adenosine-induced cAMP production . Binding affinity (Ki) for A2AAR is in the femtomolar range (KH = 0.01–0.05 nM), with selectivity over A1, A2B, and A3 subtypes (>100-fold) .

Advanced Research Questions

Q. How does biphasic binding behavior (KH and KL) at A2AAR influence functional activity?

  • Mechanistic Insight : Certain derivatives exhibit two affinity states (KH in femtomolar, KL in nanomolar ranges) due to receptor conformational plasticity. High-affinity binding (KH) correlates with potent inverse agonism (IC50 = 10–50 pM in cAMP assays), while KL reflects lower efficacy states. This biphasic behavior suggests allosteric modulation or receptor dimerization .

Q. What structural modifications enhance A2AAR inverse agonism and antinociceptive efficacy?

  • SAR Findings :

  • N5 Substitution : 2-Methoxybenzyl groups optimize steric and electronic interactions with A2AAR’s hydrophobic subpocket, enhancing binding (ΔG = −12.3 kcal/mol in docking studies) .
  • Furan-2-yl Moiety : Critical for π-π stacking with Phe168 in the orthosteric site .
  • In Vivo Efficacy : Derivatives like compound 13 (IC50 = 15 pM) show superior antinociceptive activity vs. morphine in rodent pain models (tail-flick test, ED50 = 1.2 mg/kg) .

Q. How can molecular modeling guide the design of dual-acting A2AAR antagonists for oncology?

  • Approach :

  • Docking Studies : Identify interactions with A2AAR’s extracellular loop 2 (EL2) and transmembrane helix 7 (TM7), critical for inverse agonism .
  • Therapeutic Potential : In cancer models (e.g., A-375 melanoma), A2AAR blockade with this compound (TP455) synergizes with anti-PD-1 therapy, reducing tumor growth by 70% via adenosine-mediated immunosuppression .

Q. What experimental strategies resolve contradictions in cAMP assay vs. binding data?

  • Resolution :

  • Functional vs. Binding Assays : cAMP accumulation assays (IC50 = 10–50 pM) may reflect inverse agonism more accurately than binding assays (KH = 0.01 nM) due to ligand-induced receptor internalization .
  • Use of Radioligands : Competition assays with [3H]-ZM241385 (A2AAR antagonist) validate high-affinity binding .

Methodological Recommendations

Optimal in vitro assays for evaluating A2AAR inverse agonism:

  • cAMP Accumulation : Measure inhibition of NECA-induced cAMP production in CHO-K1 cells expressing hA2AAR (EC80 = 100 nM NECA). Use IBMX (phosphodiesterase inhibitor) to amplify signal .
  • Radioligand Displacement : Compete with [3H]-ZM241385 (KD = 1.2 nM) in membranes from HEK293-A2AAR cells .

Key parameters for in vivo antinociceptive studies:

  • Models : Acute thermal pain (tail-flick), chemical pain (formalin test).
  • Dosing : Intraperitoneal administration (1–10 mg/kg) with morphine as a positive control .
  • Safety : Monitor for A2AAR-mediated hypotension (MAP changes <10%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.